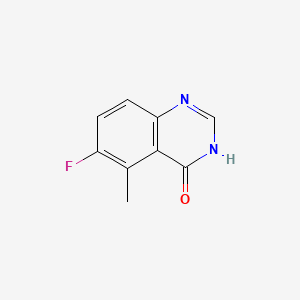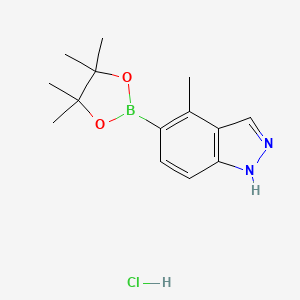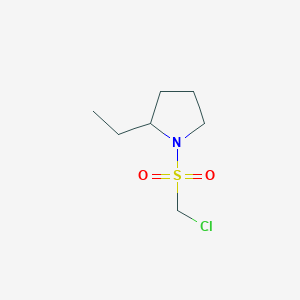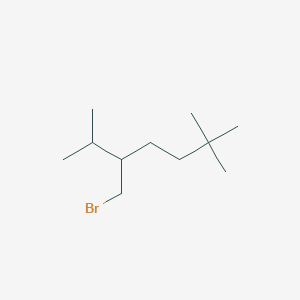
5-(Bromomethyl)-2,2,6-trimethylheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-2,2,6-trimethylheptane is an organic compound characterized by a bromomethyl group attached to a heptane backbone with three methyl groups at the 2, 2, and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2,2,6-trimethylheptane typically involves the bromination of a suitable precursor. One common method is the bromomethylation of 2,2,6-trimethylheptane using paraformaldehyde and hydrobromic acid in acetic acid. This reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-2,2,6-trimethylheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-2,2,6-trimethylheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-2,2,6-trimethylheptane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2,2,6-trimethylheptane: Similar structure but lacks the bromomethyl group.
2,2,6-Trimethylheptane: Parent compound without the bromomethyl group.
5-(Chloromethyl)-2,2,6-trimethylheptane: Chlorine instead of bromine in the methyl group.
Uniqueness
5-(Bromomethyl)-2,2,6-trimethylheptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its analogs.
Eigenschaften
Molekularformel |
C11H23Br |
|---|---|
Molekulargewicht |
235.20 g/mol |
IUPAC-Name |
5-(bromomethyl)-2,2,6-trimethylheptane |
InChI |
InChI=1S/C11H23Br/c1-9(2)10(8-12)6-7-11(3,4)5/h9-10H,6-8H2,1-5H3 |
InChI-Schlüssel |
JLVOWUYCIQLOHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CCC(C)(C)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


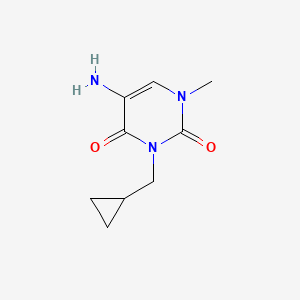
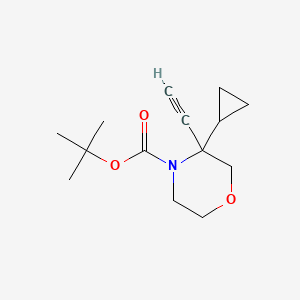

![1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B13492179.png)
![Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B13492180.png)
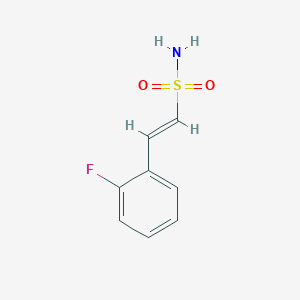
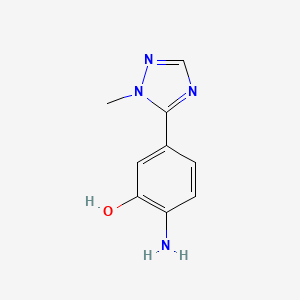
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B13492187.png)
![Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492195.png)

![Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13492214.png)
